molecular formula C13H13FN2 B13907910 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B13907910
M. Wt: 216.25 g/mol
InChI Key: UFZVXOIOAAQVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method is the one-pot synthesis, which involves the reaction of 2-aminopyridine with acetophenone and a halogenating agent under solvent-free conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate, yielding the desired product in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of both the fluorophenyl group and the imidazo[1,2-a]pyridine core. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8H2

InChI Key

UFZVXOIOAAQVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.